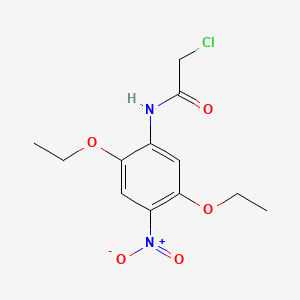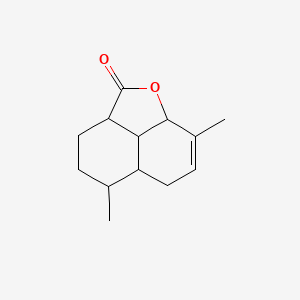
DL-Govadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Govadine is a compound belonging to the class of tetrahydroprotoberberines, which are derived from traditional Chinese medicine. This compound has garnered attention due to its potential antipsychotic and cognitive-enhancing properties. This compound exhibits high affinity for dopamine and noradrenaline receptors, making it a promising candidate for treating symptoms of schizophrenia and other cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Govadine can be synthesized through a series of chemical reactions involving the reduction of protoberberine alkaloids. The synthetic route typically involves the use of reagents such as sodium borohydride or lithium aluminum hydride for the reduction process. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DL-Govadine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride, resulting in the formation of reduced tetrahydroprotoberberine derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; inert atmosphere, controlled temperature.
Substitution: Halogenating agents, nucleophiles; various solvents and temperatures depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted tetrahydroprotoberberine compounds. These products can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity and synthesis of tetrahydroprotoberberines.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Medicine: Explored as a potential treatment for schizophrenia and other cognitive disorders due to its high affinity for dopamine and noradrenaline receptors.
Mechanism of Action
DL-Govadine exerts its effects primarily through its interaction with dopamine and noradrenaline receptors. It acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. Additionally, this compound increases dopamine efflux in the prefrontal cortex and nucleus accumbens, contributing to its cognitive-enhancing properties. The compound also affects other neurotransmitter systems, which may play a role in its overall pharmacological profile .
Comparison with Similar Compounds
DL-Govadine is unique in its dual action as both an antipsychotic and cognitive enhancer. Similar compounds include:
L-Govadine: Exhibits higher affinity for dopamine D2 receptors and is primarily studied for its antipsychotic properties.
D-Govadine: Shows selective increases in dopamine efflux in the prefrontal cortex and is investigated for its cognitive-enhancing effects.
Haloperidol: A typical antipsychotic used as a comparator in studies, but lacks the cognitive-enhancing properties of this compound
This compound stands out due to its balanced profile, offering both antipsychotic and cognitive benefits, making it a promising candidate for further research and development in the field of neuropsychopharmacology.
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3 |
InChI Key |
FQPSOJRHFJUUMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)
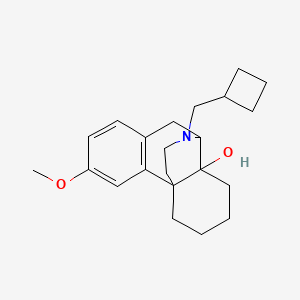
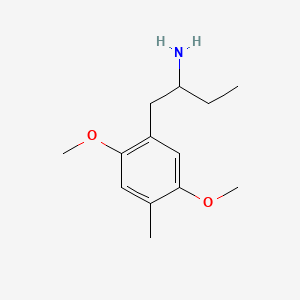
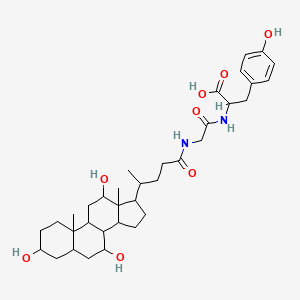
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
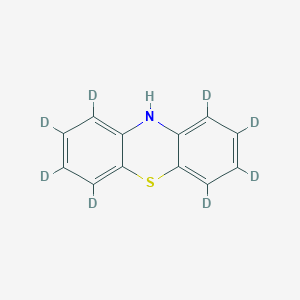
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
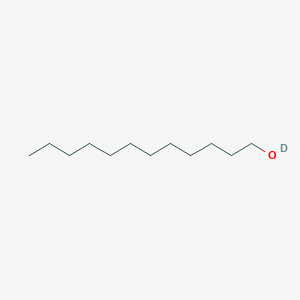
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
